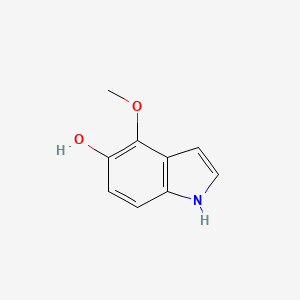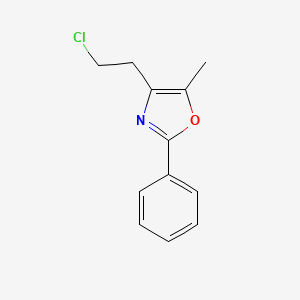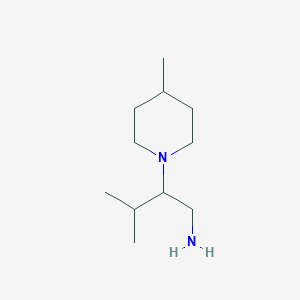![molecular formula C23H18N2O4 B3306736 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide CAS No. 929412-85-1](/img/structure/B3306736.png)
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-3-carboxamide
Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzofuran, a pyridine, and a carbonyl group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-Tubercular Agents
This compound has been studied in the context of Quantitative Structure-Activity Relationship (QSAR) modeling . QSAR modeling was performed on a series of newly discovered compounds to predict their biological activities against Mycobacterium tuberculosis . This suggests that the compound could potentially be used in the development of new anti-tubercular agents.
EGFR Inhibitors
The compound has been identified as a promising EGFR inhibitor in the treatment of triple-negative cancer via in silico approach . EGFR is a protein that plays a crucial role in the signaling pathway from the cell surface to the DNA in the nucleus, controlling cell division. Inhibiting this protein can help control the growth of cancer cells.
VEGFR-2 Inhibitors
Similarly, the compound has also been identified as a promising VEGFR-2 inhibitor . VEGFR-2 is a protein that plays a key role in angiogenesis, the formation of new blood vessels. Inhibiting this protein can help control the growth of cancer cells by cutting off their blood supply.
Anti-HIV Agents
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV agents.
Antioxidant Agents
Indole derivatives have also been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant agents, which can help protect the body’s cells from damage caused by free radicals.
Antimicrobial Agents
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents, which can help fight against harmful microorganisms such as bacteria and fungi.
properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-14-19-10-7-17(25-23(27)16-4-3-11-24-13-16)12-20(19)29-22(14)21(26)15-5-8-18(28-2)9-6-15/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGSTHMMZOOGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)






![2-[(4-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306707.png)

![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)
![4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306724.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306733.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B3306747.png)
![2-[(3-Bromophenyl)methylene]-4-hydroxy-6-methylbenzo[b]furan-3-one](/img/structure/B3306755.png)